molecular formula C24H31F2NO5S B11831336 (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride CAS No. 709002-84-6

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride

Cat. No.: B11831336
CAS No.: 709002-84-6
M. Wt: 483.6 g/mol
InChI Key: LGCLZZKZHOIDRN-CQRCZTONSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Fluorination, hydroxylation, and methylation are carried out using specific reagents under controlled conditions.

    Formation of the dimethylcarbamic thioanhydride group: This step involves the reaction of the carboxylic acid derivative with dimethylcarbamoyl chloride and a thiol reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: :

Properties

CAS No.

709002-84-6

Molecular Formula

C24H31F2NO5S

Molecular Weight

483.6 g/mol

IUPAC Name

S-(dimethylcarbamoyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

InChI

InChI=1S/C24H31F2NO5S/c1-12-8-14-15-10-17(25)16-9-13(28)6-7-21(16,2)23(15,26)18(29)11-22(14,3)24(12,32)19(30)33-20(31)27(4)5/h6-7,9,12,14-15,17-18,29,32H,8,10-11H2,1-5H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1

InChI Key

LGCLZZKZHOIDRN-CQRCZTONSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC(=O)N(C)C)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC(=O)N(C)C)O)C)O)F)C)F

Origin of Product

United States

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